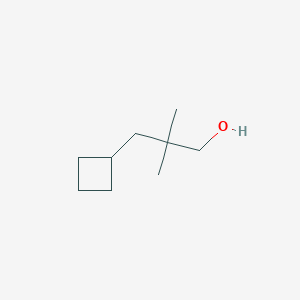

3-Cyclobutyl-2,2-dimethylpropan-1-ol

Description

Properties

IUPAC Name |

3-cyclobutyl-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2,7-10)6-8-4-3-5-8/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHJUOCVUKLYFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis typically begins with 3-cyclobutyl-2,2-dimethylpropanal (PubChem CID: 122240183), which undergoes a Grignard reaction with methylmagnesium bromide (MeMgBr) in anhydrous diethyl ether. The aldehyde's carbonyl carbon is attacked by the Grignard reagent, forming a tetrahedral intermediate that hydrolyzes to the alcohol under acidic conditions.

Key parameters include:

Yield Optimization and Challenges

Yields for this method range from 70–85% , contingent on the purity of the aldehyde precursor. Side reactions, such as enolization or over-addition , are mitigated by maintaining low temperatures and stoichiometric control. For instance, excess MeMgBr can lead to the formation of tertiary alcohol byproducts, necessitating precise reagent ratios.

Reduction of 3-Cyclobutyl-2,2-dimethylpropanal

An alternative route involves the reduction of 3-cyclobutyl-2,2-dimethylpropanal to the corresponding alcohol. This method is advantageous when the aldehyde is readily accessible via prior synthetic steps.

Catalytic Hydrogenation

Catalytic hydrogenation using Pd/C or Raney Ni under H₂ pressure (1–3 atm) selectively reduces the aldehyde group without affecting the cyclobutyl ring. Typical conditions include:

Hydride Reductions

Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are effective but less selective. LiAlH₄, while highly reactive, requires anhydrous conditions and careful temperature control (-78°C to 0°C) to prevent decomposition. NaBH₄ offers milder conditions but may necessitate longer reaction times (12–24 hours) for complete conversion.

Cyclobutane Ring Formation Strategies

The incorporation of the cyclobutyl group often precedes alcohol formation. Patents and literature describe methods such as haloacyl halide cyclization and [2+2] photocycloadditions to construct the strained four-membered ring.

Haloacyl Halide Cyclization

A patent (US4028418A) details the reaction of 2-haloacyl halides with ethylenically unsaturated compounds in the presence of zinc or tin. For example, 2-chloroacetyl chloride reacts with cyclobutene derivatives to form cyclobutanones, which are subsequently reduced to alcohols.

[2+2] Photocycloaddition

Ultraviolet light-induced [2+2] cycloadditions between alkenes generate cyclobutane rings. For instance, irradiating 1,3-butadiene derivatives forms cyclobutane intermediates, which are functionalized into the target alcohol via oxidation and Grignard addition.

Comparative Analysis of Methods

| Method | Yield | Complexity | Key Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Reaction | 70–85% | Moderate | High purity, scalable | Sensitive to moisture/oxygen |

| Aldehyde Reduction | 80–90% | Low | Selective, mild conditions | Requires aldehyde precursor |

| Haloacyl Halide Cyclization | 50–60% | High | Direct cyclobutane formation | Multi-step, moderate yields |

| [2+2] Photocycloaddition | 30–40% | High | Atom-economical | Poor selectivity, specialized equipment |

Industrial and Laboratory-Scale Considerations

-

Grignard Reactions dominate industrial production due to scalability and cost-effectiveness. Facilities prioritize inert atmosphere reactors and automated quench systems to enhance safety.

-

Reduction Methods are favored in laboratory settings for their simplicity, though aldehyde availability can be a bottleneck.

-

Cyclization Approaches remain niche due to yield limitations but are critical for accessing structurally diverse analogs .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Cyclobutyl-2,2-dimethylpropanone or cyclobutyl-2,2-dimethylpropanoic acid.

Reduction: Cyclobutyl-2,2-dimethylpropane.

Substitution: Cyclobutyl-2,2-dimethylpropyl halides or amines.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

3-Cyclobutyl-2,2-dimethylpropan-1-ol serves as a versatile building block in organic synthesis. Its structural features allow it to undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for constructing more complex molecules.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Cyclobutyl-2,2-dimethylpropanone or cyclobutyl-2,2-dimethylpropanoic acid |

| Reduction | Cyclobutyl-2,2-dimethylpropane |

| Substitution | Cyclobutyl-2,2-dimethylpropyl halides or amines |

The ability of the hydroxyl group to form hydrogen bonds enhances its reactivity and interactions with other molecules, crucial for its role in synthetic pathways.

2. Structure-Activity Relationships:

The compound's cyclobutyl group imparts distinct steric and electronic properties that are significant for studying structure-activity relationships (SAR) in medicinal chemistry. This aspect is particularly relevant in the design of new pharmaceuticals where modifications to the cyclobutyl moiety can influence biological activity and efficacy.

Biological Applications

1. Enzyme-Substrate Interactions:

In biological research, this compound can be utilized to study enzyme-substrate interactions. Its unique structure may affect binding affinities and specificities due to steric hindrance provided by the cyclobutyl group. This characteristic makes it a potential candidate for investigating metabolic pathways and enzyme kinetics.

Case Study:

A study demonstrated that derivatives of this compound could be used to explore interactions with specific enzymes involved in metabolic processes. The results indicated varying levels of inhibition based on structural modifications, highlighting the importance of the cyclobutyl group in modulating activity .

Industrial Applications

1. Specialty Chemicals:

In industrial settings, this compound is employed in the production of specialty chemicals and materials with tailored properties. Its unique characteristics allow for the development of products with specific functionalities that are useful in various applications ranging from coatings to adhesives .

2. Fragrance Industry:

The compound has also found applications in the fragrance industry due to its pleasant odor profile. It can be incorporated into perfumes and personal care products, enhancing their aromatic qualities while providing stability and longevity to fragrance formulations .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-2,2-dimethylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The cyclobutyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences in Reactivity and Properties

Cyclobutyl vs. Cyclopentyl Substituents

- The cyclobutyl group in the target compound introduces greater ring strain compared to the cyclopentyl group in . This strain may enhance reactivity in ring-opening or rearrangement reactions.

- Cyclopentyl analogues (e.g., ) exhibit higher thermal stability due to reduced ring strain, making them preferable in high-temperature applications.

Primary vs. Secondary Alcohols As a primary alcohol, this compound has a higher boiling point than secondary alcohols like 3,3-Dimethylbutan-2-ol or 1-Methylcyclopentanol , assuming similar molecular weights. This is due to stronger intermolecular hydrogen bonding.

Functional Group Influence The dimethylamino group in increases basicity and solubility in acidic media, contrasting with the neutral cyclobutyl group in the target compound. The bromopyridinyloxy group in enables electrophilic aromatic substitution, offering synthetic versatility absent in the cyclobutyl analogue.

The amino group in introduces electronic effects (e.g., resonance stabilization), which are absent in the cyclobutyl derivative.

Biological Activity

3-Cyclobutyl-2,2-dimethylpropan-1-ol is an organic compound characterized by a cyclobutyl group attached to a 2,2-dimethylpropan-1-ol backbone, with the molecular formula C10H20O. This compound has garnered interest in various fields, particularly in organic synthesis and biological research due to its unique structural properties and potential biological activities.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group in this compound can form hydrogen bonds, influencing its reactivity and interactions with biological molecules. This interaction is crucial for its potential biological activity, particularly in enzyme-substrate interactions and metabolic pathways.

Key Reactions:

- Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

- Reduction: It can be reduced to form the corresponding alkane.

- Substitution: The hydroxyl group can be substituted with halides or amines.

Common Reagents:

- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

- Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Biological Applications

Research indicates that this compound may have implications in pharmacology and biochemistry. Its ability to interact with various enzymes suggests potential applications in drug development and metabolic studies.

Case Studies

-

Enzyme Interaction Studies:

- In studies examining the interaction of alcohols with enzymes, this compound was shown to influence the activity of certain dehydrogenases. This interaction could provide insights into metabolic pathways involving alcohol metabolism.

-

Pharmaceutical Development:

- The compound has been explored as a building block for synthesizing more complex pharmaceutical agents. Its unique structure may enhance the efficacy and specificity of drugs targeting neurological disorders.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Feature | Biological Activity Potential |

|---|---|---|

| 3-Bromo-2,2-dimethyl-1-propanol | Bromine substituent | Moderate; limited studies available |

| 3-Chloro-2,2-dimethyl-1-propanol | Chlorine substituent | Moderate; potential for enzyme inhibition |

| 3-Methyl-2,2-dimethyl-1-propanol | Methyl group | Lower; primarily used in synthesis |

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

Q & A

Q. Example Table :

| Derivative | Phenol Substrate | Yield | Purification Method | Reference |

|---|---|---|---|---|

| 3-(2-bromophenoxy)-2,2-dimethylpropan-1-ol | 2-bromophenol | 83% | Hex:EtOAc (5:1) | |

| 3-(2-bromo-4-methylphenoxy)-2,2-dimethylpropan-1-ol | 2-bromo-4-methylphenol | 96% | Hex:EtOAc (5:1) |

How can researchers optimize reaction conditions for the etherification of phenols to synthesize derivatives like 3-(2-bromophenoxy)-2,2-dimethylpropan-1-ol?

Basic Research Focus : Reaction parameter tuning.

Methodological Answer :

Optimization involves:

- Base Selection : K₂CO₃ is preferred due to its mild basicity and solubility in polar aprotic solvents like DMF.

- Stoichiometry : A 1:1.2–1.3 molar ratio of phenol to 3-bromo-2,2-dimethylpropan-1-ol minimizes side reactions.

- Solvent Choice : DMF enhances reaction rates by stabilizing intermediates through polar interactions.

- Purification : Gradient elution in silica gel chromatography (e.g., Hex:EtOAc mixtures) resolves closely eluting byproducts .

What challenges arise in the catalytic borylation of brominated derivatives of this compound, and how can these be addressed?

Advanced Research Focus : Mechanistic and catalytic challenges.

Methodological Answer :

Borylation of brominated derivatives (e.g., 3-(2-bromophenoxy)-2,2-dimethylpropan-1-ol ) using Pd/C and pinacolborane often fails due to:

- Steric Hindrance : Bulky substituents around the bromine atom impede oxidative addition.

- Catalyst Deactivation : Pd/C may adsorb reactants or intermediates, reducing catalytic activity.

Q. Solutions :

- Alternative Catalysts : Use PdCl₂(MeCN)₂ with KOAc in dioxane to enhance oxidative addition.

- Ligand Design : Introduce electron-rich ligands to stabilize Pd intermediates.

- Solvent Screening : Test polar solvents (e.g., MeCN) versus non-polar alternatives to improve solubility .

How do continuous flow systems enhance the synthesis of aryl ether derivatives of this compound compared to batch methods?

Advanced Research Focus : Reaction engineering and scalability.

Methodological Answer :

Continuous flow systems offer:

- Improved Heat/Mass Transfer : Reduces hotspots and enhances reproducibility.

- Reduced Reaction Times : Higher surface-area-to-volume ratios accelerate mixing.

- Scalability : Facilitates gram-scale synthesis without re-optimization.

Case Study : Flow systems achieved >90% yields for aryl ether derivatives in Hugo Ricard’s work, compared to variable yields (70–85%) in batch reactors .

How should researchers approach contradictory data when a reaction fails under certain catalytic conditions despite literature precedence?

Advanced Research Focus : Data validation and troubleshooting.

Q. Methodological Answer :

- Control Experiments : Verify reagent purity (e.g., Pd/C activity via Heck coupling controls).

- In Situ Monitoring : Use HPLC or LCMS to detect intermediates (e.g., boronate esters in failed borylation).

- Computational Modeling : Simulate steric/electronic effects of substituents on reaction feasibility.

- Alternative Pathways : Explore cross-coupling or photoredox catalysis if traditional methods fail .

What safety protocols are recommended for handling this compound derivatives during synthesis?

Basic Research Focus : Laboratory safety and compliance.

Q. Methodological Answer :

- Ventilation : Use fume hoods to mitigate exposure to volatile intermediates (e.g., DMF).

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal.

- Regulatory Compliance : Adhere to IFRA standards for related compounds (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) to guide exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.